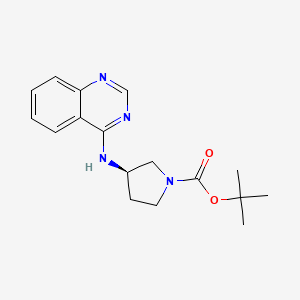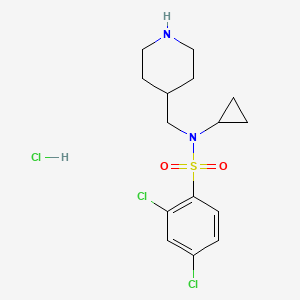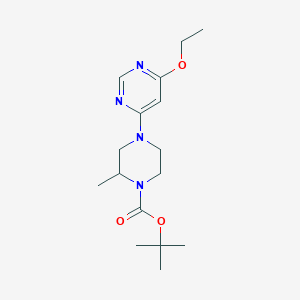
(R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate
Descripción general
Descripción
(R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, also known as (R)-TBQAP, is a quinazoline-based compound that has been used in a variety of scientific research applications. It is a synthetic organic compound that is composed of a quinazoline ring fused with a pyrrolidine ring, and is a member of the quinazoline-pyrrolidine family. It has been used in a variety of laboratory experiments due to its unique properties, such as its ability to interact with proteins and enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (R)-TBQAP.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Natural Product Analogs Synthesis : The synthesis of novel bioactive natural product analogs, including compounds related to (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, has been explored. These compounds are synthesized from intermediates like tert-butylamidoxime and 4-aminobenzoic acid and tested for their antitumor activity in vitro (Maftei et al., 2013).
Medicinal Chemistry
- Dual CCR2/CCR5 Antagonist : A specific compound, (S)-1-[(1S,2R,4R)-4-isopropyl(methyl)amino)-2-propylcyclohexyl]-3-(6-(trifluoromethyl)quinazolin-4-ylamino)pyrrolidin-2-one, closely related to (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, has been identified as a potent dual CCR2/CCR5 antagonist, useful for therapeutic applications (Norman, 2011).
Molecular Conformation Studies
- Molecular Structure Analysis : Research into the molecular conformation and supramolecular aggregation of fused pyrazoles, which are structurally similar to (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, provides insight into their chemical properties and potential applications in scientific research (Low et al., 2004).
Potential in Pharmaceutical Development
- Inhibitors for Phosphodiesterase : Studies have shown that derivatives of quinazoline, similar to (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, are being evaluated for their role as potential inhibitors for phosphodiesterase and their suitability as positron emission tomography (PET) ligands, indicating their significance in pharmaceutical research (Schwan et al., 2014).
Bioorganic Chemistry
- Synthesis of Quinazolin-4-ones : The synthesis of 2-substituted and 2,3-disubstituted quinazolin-4-ones, which are structurally related to (R)-tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, has been explored, highlighting the compound's relevance in the field of bioorganic chemistry (Kelarev et al., 2004).
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMPGBPHCBIAAO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126946 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-quinazolinylamino)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365937-63-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-quinazolinylamino)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365937-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-quinazolinylamino)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)


![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)









